molecular formula C11H9FN2O5 B2908824 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 926224-15-9

1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2908824
CAS No.: 926224-15-9
M. Wt: 268.2
InChI Key: OYTOPXTXZVALGC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative featuring a fluorinated and nitrated aromatic ring. The compound combines a 5-oxopyrrolidine-3-carboxylic acid core with a 4-fluoro-3-nitrophenyl substituent at the 1-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, which influence its reactivity, solubility, and biological interactions.

The nitro group enhances electrophilicity and may contribute to redox activity, while the fluorine atom improves metabolic stability and lipophilicity. These features make it a candidate for drug development, particularly in targeting oxidative stress-related pathologies or microbial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O5/c12-8-2-1-7(4-9(8)14(18)19)13-5-6(11(16)17)3-10(13)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOPXTXZVALGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926224-15-9
Record name 1-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl precursor. One common approach is the nitration of 4-fluorobenzene followed by subsequent reactions to introduce the pyrrolidine and carboxylic acid functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.

  • Substitution: The fluorine atom can be substituted with other groups, altering the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often employ reducing agents like iron or tin chloride.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation products include nitroso derivatives and nitrate esters.

  • Reduction products include amines and hydroxylamines.

  • Substitution products can vary widely depending on the substituent introduced.

Scientific Research Applications

1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a probe in drug discovery.

  • Industry: The compound's unique properties make it suitable for use in materials science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents on the aromatic ring and the pyrrolidine core. Key structural analogs include:

Compound Name Substituents on Aromatic Ring Core Modification Key Properties
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH None High antioxidant activity (DPPH IC₅₀ ~15 µM)
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3-NH₂, 5-Cl, 2-OH None Strong reducing power (OD 1.675)
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-F None Improved lipophilicity (logP ~1.2)
Target Compound 4-F, 3-NO₂ None Expected enhanced redox activity
  • Fluorine improves metabolic stability and membrane permeability .
  • Electron-Donating Groups (OH, NH₂): Hydroxyl and amino groups in analogs like compound 6 () enhance antioxidant activity by donating hydrogen atoms or electrons to neutralize radicals .
Antioxidant Activity
  • DPPH Radical Scavenging: Compound 21 (1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one): 1.35× activity of ascorbic acid .
  • Reducing Power Assay: Compound 6 (3-NH₂-substituted): OD 1.675 (highest among analogs) . Nitro-substituted derivatives (e.g., compound 3): Lower reducing power compared to amino/hydroxyl analogs due to nitro’s electron-withdrawing nature .
Antimicrobial Activity
  • Thiazole-containing derivatives (e.g., 1-(6-nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid) show bacteriostatic effects against Bacillus subtilis .

Physicochemical Properties

Property Target Compound (4-F, 3-NO₂) 1-(5-Cl-2-OH-phenyl) Analog 1-(4-F-phenyl) Analog
Molecular Weight (g/mol) ~280 269.6 223.2
logP (Predicted) ~1.5 1.2 1.2
Solubility Low (nitro reduces H-bonding) Moderate (hydroxyl enhances) Moderate

Data Tables

Table 1: Antioxidant Activity of Key Analogs

Compound DPPH IC₅₀ (µM) Reducing Power (OD) Reference
Ascorbic Acid 25 0.850
Compound 21 (Triazole) 18.5 1.149
Compound 6 (Amino) - 1.675
Compound 3 (Nitro) 35 0.620

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Microbial Target MIC (µg/mL) Reference
1-(6-Nitrobenzo[d]thiazol-2-yl) analog Bacillus subtilis 12.5
1-(4-Fluorophenyl) analog Not tested - -

Biological Activity

1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the molecular formula C11H9FN2O5C_{11}H_{9}FN_{2}O_{5} and a molecular weight of 268.2 g/mol. This compound features a pyrrolidine ring, a carboxylic acid functional group, and a fluorinated nitrophenyl moiety, which enhances its chemical reactivity and potential biological activity. Its unique structure has attracted interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of both fluorine and nitro groups on the aromatic ring may enhance its reactivity, potentially leading to various pharmacological effects. Studies suggest that compounds with similar structures have shown activity against certain pathogens and possess anti-inflammatory properties.

Applications in Bioconjugation

This compound is utilized for the immobilization of biomolecules onto polymer surfaces, serving as a photolinker that produces desired chemical linkages upon photo-irradiation. Such applications are crucial for biochemical assays and chemical syntheses, demonstrating its relevance in bioconjugation technologies .

In Vitro and In Vivo Studies

Research indicates that this compound exhibits promising results in biological assays. Its structural components suggest potential activity against various biological targets, including enzyme inhibition and receptor binding. For instance, studies involving similar compounds have reported significant effects on bacterial inhibition, indicating that this compound may also exhibit noteworthy antibacterial properties .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound, highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHydroxy group instead of nitroExhibits different biological activity due to hydroxyl substitution
5-Oxopyrrolidine-3-carboxylic acidLacks fluorine and nitro groupsServes as a simpler analog for comparative studies
N-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamideAmide instead of carboxylic acidMay show enhanced stability and altered solubility profiles

The combination of fluorine and nitro substituents in this compound significantly influences its reactivity compared to these similar compounds.

Study on Antibacterial Activity

A study evaluated the antibacterial properties of various derivatives of pyrrolidine compounds, including this compound. The results indicated that compounds with similar structural features exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent groups in modulating biological activity, suggesting potential therapeutic applications in treating bacterial infections .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives. It was found that this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This study highlights the compound's relevance in developing new therapeutic strategies for inflammatory diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted anilines and pyrrolidine derivatives. For example, a method adapted from similar compounds involves reacting 4-fluoro-3-nitroaniline with itaconic acid under acidic conditions (e.g., HCl catalysis) at reflux temperatures . Key parameters include solvent choice (e.g., water or ethanol), temperature control (80–100°C), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring, fluorophenyl, and nitro group positions. Mass spectrometry (MS) confirms molecular weight ([M+H]+ expected at ~294.22 g/mol). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For instance, fluorinated pyrrolidine derivatives often exhibit antimicrobial or enzyme inhibitory activity. Use in vitro assays like:

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Target enzymes (e.g., kinases, proteases) relevant to diseases like cancer or inflammation.
    Ensure solubility in DMSO/PBS and include positive controls (e.g., known inhibitors) .

Q. What are the solubility characteristics of this compound, and how do they influence formulation for biological studies?

  • Methodological Answer : The compound is likely polar due to the carboxylic acid and nitro groups but may exhibit limited aqueous solubility. Pre-solubilize in DMSO (<1% v/v) for in vitro studies. For in vivo applications, consider salt formation (e.g., sodium salt) or nanoformulation to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrrolidine derivatives?

  • Methodological Answer : Discrepancies often arise from varying catalysts (HCl vs. H₂SO₄) or substituent effects (e.g., nitro vs. chloro groups altering reaction kinetics). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a Central Composite Design (CCD) evaluates temperature, catalyst concentration, and solvent polarity to maximize yield .

Q. What computational strategies predict the reactivity of the nitro group in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The nitro group’s strong electron-withdrawing nature directs electrophiles to the para position relative to fluorine. Molecular docking may further predict interactions in biological targets .

Q. How do structural modifications (e.g., replacing nitro with other groups) impact bioactivity?

  • Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs (e.g., replacing NO₂ with CN or COOH). Compare IC₅₀ values in enzyme assays or cytotoxicity profiles. For example, nitro groups may enhance binding to nitroreductase enzymes in prodrug activation .

Q. What challenges arise in multi-step synthesis optimization, and how can they be addressed?

  • Methodological Answer : Multi-step syntheses face issues like intermediate instability or low regioselectivity. Strategies include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps.
    Monitor reactions in real-time via LC-MS to detect byproducts early .

Q. What safety protocols are critical when handling fluorinated and nitro-containing compounds?

  • Methodological Answer : Follow OSHA guidelines for nitrosamines (potential carcinogens) and fluorinated compounds (toxic byproducts). Use fume hoods, nitrile gloves, and explosion-proof equipment. Store in airtight containers away from reducing agents. Refer to SDS sheets for spill management .

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